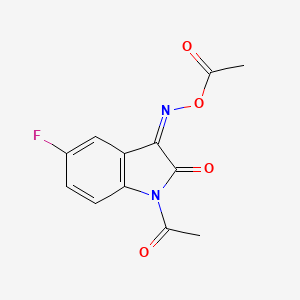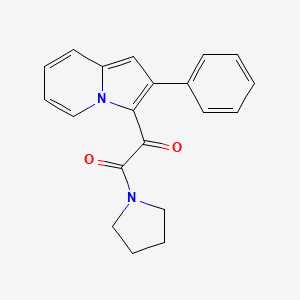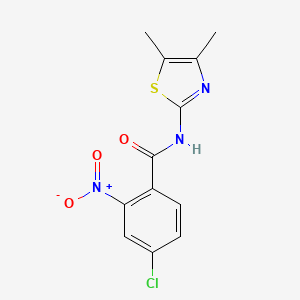![molecular formula C15H21NO3 B5702765 4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
4-[(4-isopropylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-isopropylphenoxy)acetyl]morpholine, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound was first synthesized in 2006 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
4-[(4-isopropylphenoxy)acetyl]morpholine works by binding to the active site of PAK1 and preventing its activation. This, in turn, leads to a decrease in cell growth and proliferation, which can ultimately inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-isopropylphenoxy)acetyl]morpholine can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. Additionally, 4-[(4-isopropylphenoxy)acetyl]morpholine has been found to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-isopropylphenoxy)acetyl]morpholine in lab experiments is its specificity for PAK1. This allows researchers to target this protein specifically, without affecting other cellular processes. However, one limitation is that 4-[(4-isopropylphenoxy)acetyl]morpholine may not be effective in all types of cancer, as PAK1 is not overexpressed in all tumors.
Direcciones Futuras
There are several potential future directions for research involving 4-[(4-isopropylphenoxy)acetyl]morpholine. One area of interest is the development of more potent and selective inhibitors of PAK1. Additionally, researchers may investigate the use of 4-[(4-isopropylphenoxy)acetyl]morpholine in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, studies may explore the potential use of 4-[(4-isopropylphenoxy)acetyl]morpholine in other disease states, such as neurological disorders, where PAK1 has been implicated.
Métodos De Síntesis
The synthesis of 4-[(4-isopropylphenoxy)acetyl]morpholine involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-(acetyloxy)isopropylbenzene. This intermediate is then reacted with morpholine in the presence of a base catalyst to produce the final product, 4-[(4-isopropylphenoxy)acetyl]morpholine.
Aplicaciones Científicas De Investigación
4-[(4-isopropylphenoxy)acetyl]morpholine has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the activity of a protein called PAK1, which is involved in cell growth and proliferation. Overexpression of PAK1 has been linked to the development and progression of several types of cancer, including breast, prostate, and pancreatic cancer.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(2)13-3-5-14(6-4-13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSHUUEFPDHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)

![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)

![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)
![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)